4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Overview
Description
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring.
Scientific Research Applications
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies to understand the mechanisms of action of oxadiazole derivatives and their effects on biological systems.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound can act as an antagonist or agonist at these receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to various pharmacological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Similar Compounds
Methoxetamine: An analogue of ketamine with similar dissociative properties.
3-MeO-PCP: A phencyclidine analogue with high affinity for the NMDA receptor.
4-MeO-PCP: Another phencyclidine analogue with similar pharmacological properties.
Uniqueness
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other oxadiazole and piperidine derivatives. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZYAMPAWUKOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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